

Spectral data comparison of isobutyl and ethyl propenoates

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Compound of Interest

Compound Name: *Isobutyl cyanoacetate*

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A Comparative Guide to the Spectral Data of Isobutyl Propenoate and Ethyl Propenoate

For researchers and professionals in the fields of chemical analysis and drug development, a thorough understanding of the spectral characteristics of isomeric compounds is crucial for accurate identification and quality control. This guide provides a detailed comparison of the spectral data for isobutyl propenoate (also known as isobutyl acrylate) and its structural isomer, ethyl propenoate (ethyl acrylate). The comparison covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting key data in a clear, tabular format and outlining the experimental methodologies.

Molecular Structure

Isobutyl propenoate and ethyl propenoate are both esters of acrylic acid. They share the same molecular formula, $C_7H_{12}O_2$ for isobutyl propenoate and $C_5H_8O_2$ for ethyl propenoate, but differ in the structure of their alkyl ester group. This structural difference leads to distinct patterns in their respective spectra, allowing for unambiguous differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (1H NMR) and carbon (^{13}C NMR) atoms.

1H NMR Data Comparison

The ^1H NMR spectra of isobutyl and ethyl propenoate show characteristic signals for the vinyl protons of the acrylate group and the protons of the respective alkyl chains. The splitting patterns and chemical shifts of the alkyl protons are key differentiators.

Assignment	Isobutyl Propenoate Chemical Shift (δ , ppm)	Ethyl Propenoate Chemical Shift (δ , ppm)	Multiplicity & Coupling Constant (J , Hz)
-CH=CH ₂ (trans)	~6.37	~6.37	d, $J \approx 18$ Hz
-CH=CH ₂	~6.09	~6.09	dd, $J \approx 18, 12$ Hz
-CH=CH ₂ (cis)	~5.78	~5.78	d, $J \approx 12$ Hz
-O-CH ₂ -	~3.90	~4.18	d, $J \approx 6.7$ Hz (Isobutyl); q, $J \approx 8$ Hz (Ethyl)
-CH(CH ₃) ₂	~1.95	-	m
-CH ₂ -CH ₃	-	~1.20	t, $J \approx 8$ Hz
-CH(CH ₃) ₂	~0.95	-	d, $J \approx 6.7$ Hz

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

^{13}C NMR Data Comparison

The ^{13}C NMR spectra provide further structural confirmation, with distinct chemical shifts for the carbon atoms in the different alkyl environments.

Assignment	Isobutyl Propenoate Chemical Shift (δ , ppm)	Ethyl Propenoate Chemical Shift (δ , ppm)
C=O	~166	~165.8
-CH=	~130	~130.1
=CH ₂	~128	~128.6
-O-CH ₂ -	~71	~60.2
-CH-	~28	-
-CH ₃ (isobutyl)	~19	-
-CH ₃ (ethyl)	-	~13.8

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation. Both esters exhibit a strong absorption band for the C=O (carbonyl) stretch and bands associated with the C=C double bond.

Vibrational Mode	Isobutyl Propenoate Wavenumber (cm ⁻¹)	Ethyl Propenoate Wavenumber (cm ⁻¹)
C-H stretch (sp ²)	~3100-3000	~3100-3000
C-H stretch (sp ³)	~2960-2870	~2980-2870
C=O stretch	~1725	~1730
C=C stretch	~1635	~1638
C-O stretch	~1180	~1190

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M^+) corresponds to the molecular weight of the compound.

Ion	Isobutyl Propenoate (m/z) [1] [2][3][4][5][6]	Ethyl Propenoate (m/z) [7][8] [9][10]
Molecular Ion $[M]^+$	128	100
Base Peak	55	55
Key Fragments	73, 57, 41	73, 55, 45, 29

The fragmentation patterns differ due to the different alkyl ester groups, providing a clear method for distinguishing between the two isomers.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented.

NMR Spectroscopy

- Sample Preparation: A small amount of the analyte (isobutyl propenoate or ethyl propenoate) is dissolved in a deuterated solvent (e.g., $CDCl_3$) in an NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- 1H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
- ^{13}C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak (e.g., $CDCl_3$ at 77.16 ppm).

IR Spectroscopy

- Sample Preparation: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the clean plates is taken first and subtracted from the sample spectrum.

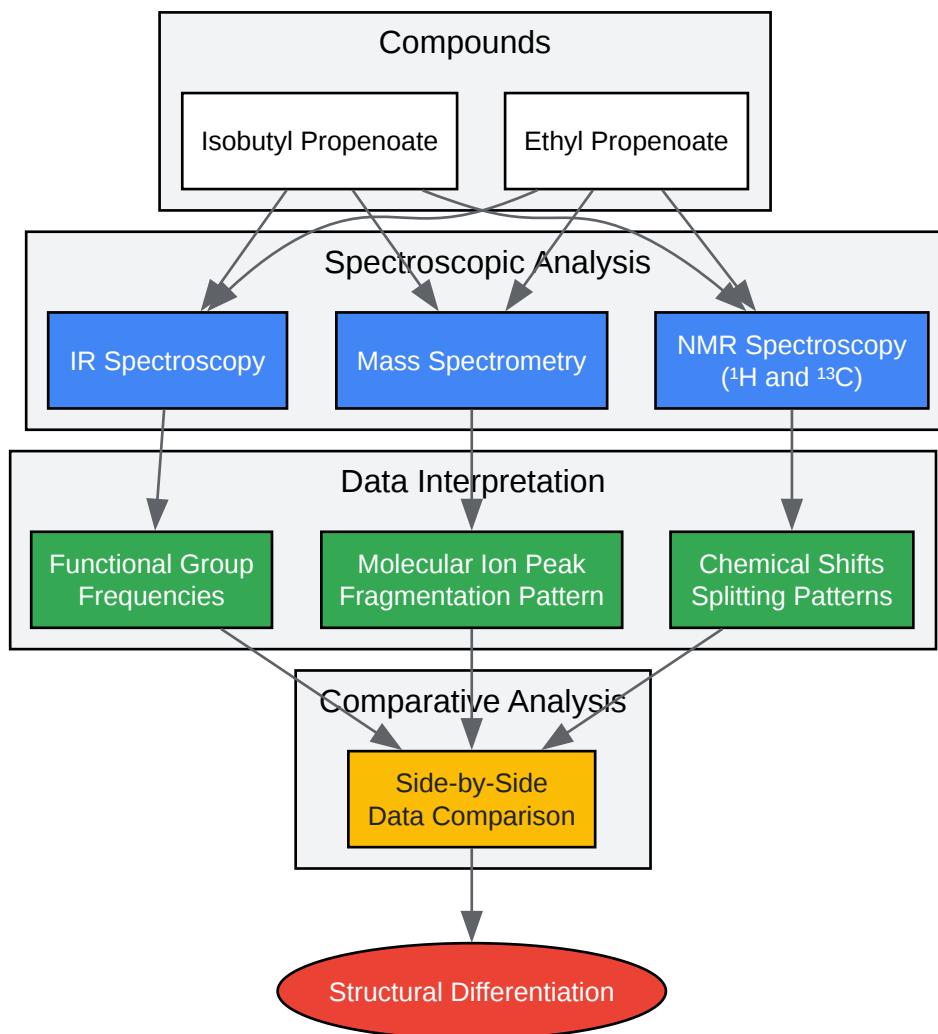
Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
- Ionization: Electron ionization (EI) is commonly used, with a standard energy of 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The abundance of each ion is measured to generate the mass spectrum.

Visualization of the Comparison Workflow

The logical flow for comparing the spectral data of isobutyl and ethyl propenoate can be visualized as follows:

Workflow for Spectral Data Comparison

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Caption: Workflow for the comparative spectral analysis of propenoate isomers.

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